molecular formula C18H15ClN6O5 B12920873 Acetamide, N-(((4-chlorophenyl)amino)carbonyl)-2-(((6-nitro-4-oxo-3(4H)-quinazolinyl)methyl)amino)- CAS No. 76979-57-2

Acetamide, N-(((4-chlorophenyl)amino)carbonyl)-2-(((6-nitro-4-oxo-3(4H)-quinazolinyl)methyl)amino)-

Cat. No.: B12920873
CAS No.: 76979-57-2
M. Wt: 430.8 g/mol
InChI Key: SEVFUUTUFAWAGE-UHFFFAOYSA-N
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Description

“Acetamide, N-(((4-chlorophenyl)amino)carbonyl)-2-(((6-nitro-4-oxo-3(4H)-quinazolinyl)methyl)amino)-” is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenyl group, a nitro-quinazolinyl moiety, and an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Acetamide, N-(((4-chlorophenyl)amino)carbonyl)-2-(((6-nitro-4-oxo-3(4H)-quinazolinyl)methyl)amino)-” typically involves multi-step organic reactions. The process may start with the preparation of the chlorophenylamine derivative, followed by the introduction of the acetamide group through acylation reactions. The nitro-quinazolinyl moiety can be introduced via nucleophilic substitution reactions, often requiring specific catalysts and controlled reaction conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of automated systems for monitoring and adjusting reaction parameters would be essential to maintain consistency and quality. Purification steps such as crystallization, filtration, and chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with specific biological targets can provide insights into cellular pathways and mechanisms.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Its structural features suggest it may have activity against certain diseases, such as cancer or infectious diseases, by modulating specific molecular targets.

Industry

In the industrial sector, the compound may find applications in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of “Acetamide, N-(((4-chlorophenyl)amino)carbonyl)-2-(((6-nitro-4-oxo-3(4H)-quinazolinyl)methyl)amino)-” would depend on its specific interactions with molecular targets. Typically, such compounds may act by binding to enzymes or receptors, inhibiting their activity, or modulating signaling pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(phenyl)carbonyl-2-aminobenzamide: Similar structure but lacks the nitro and chlorophenyl groups.

    Quinazolinyl derivatives: Compounds with the quinazolinyl core structure, often studied for their biological activity.

Uniqueness

The uniqueness of “Acetamide, N-(((4-chlorophenyl)amino)carbonyl)-2-(((6-nitro-4-oxo-3(4H)-quinazolinyl)methyl)amino)-” lies in its specific combination of functional groups, which may confer distinct biological properties and reactivity compared to other similar compounds.

Biological Activity

Acetamide, N-(((4-chlorophenyl)amino)carbonyl)-2-(((6-nitro-4-oxo-3(4H)-quinazolinyl)methyl)amino)- (CAS No. 76979-57-2) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Molecular Formula : C18H15ClN6O5
  • Molecular Weight : 430.8 g/mol
  • IUPAC Name : N-[(4-chlorophenyl)carbamoyl]-2-[(6-nitro-4-oxoquinazolin-3-yl)methylamino]acetamide
PropertyValue
CAS Number76979-57-2
Molecular FormulaC18H15ClN6O5
Molecular Weight430.8 g/mol
IUPAC NameN-[(4-chlorophenyl)carbamoyl]-2-[(6-nitro-4-oxoquinazolin-3-yl)methylamino]acetamide

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of chlorophenylamine derivatives and the introduction of the acetamide group through acylation reactions. The nitro-quinazolinyl moiety is introduced via nucleophilic substitution reactions, requiring specific catalysts and controlled conditions to ensure high yield and purity.

The biological activity of Acetamide is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. It may function by:

  • Inhibiting Enzymatic Activity : Compounds with similar structures often inhibit enzymes critical for pathogen survival.
  • Modulating Signaling Pathways : The presence of functional groups like the nitro group may enhance binding affinity to target proteins.

Biological Activity

Research indicates that acetamides possess a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of chlorine and nitro groups in Acetamide may enhance its biological efficacy.

Antimicrobial Activity

A study evaluating the antibacterial potential of related acetamides against Klebsiella pneumoniae demonstrated significant activity, suggesting that the chloro atom improves antimicrobial properties by stabilizing interactions with target enzymes . The minimum inhibitory concentration (MIC) tests showed promising results for compounds containing similar functional groups.

Case Studies

  • Antibacterial Efficacy : A study found that the addition of a chloro atom significantly increased the antibacterial activity against Klebsiella pneumoniae, indicating that structural modifications can enhance efficacy .
  • Cytotoxicity Assessments : Preliminary cytotoxicity tests on similar acetamides showed favorable profiles for further in vivo studies, suggesting potential therapeutic applications without significant toxicity .

Comparison with Similar Compounds

Acetamide can be compared with other acetamides and quinazolinyl derivatives to highlight its unique properties:

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Acetamide, N-(phenyl)carbonylLacks nitro and chlorophenyl groupsModerate antibacterial activity
Quinazolinyl derivativesCore structure similar to AcetamideKnown for various biological activities

Properties

CAS No.

76979-57-2

Molecular Formula

C18H15ClN6O5

Molecular Weight

430.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)carbamoyl]-2-[(6-nitro-4-oxoquinazolin-3-yl)methylamino]acetamide

InChI

InChI=1S/C18H15ClN6O5/c19-11-1-3-12(4-2-11)22-18(28)23-16(26)8-20-9-24-10-21-15-6-5-13(25(29)30)7-14(15)17(24)27/h1-7,10,20H,8-9H2,(H2,22,23,26,28)

InChI Key

SEVFUUTUFAWAGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC(=O)CNCN2C=NC3=C(C2=O)C=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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